

# GSK163090: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: GSK163090

Cat. No.: B1672357

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GSK163090**, a potent and selective antagonist of the serotonin 1A, 1B, and 1D (5-HT1A/B/D) receptors. This document consolidates key chemical properties, pharmacological data, and relevant experimental methodologies to support ongoing and future research in neuropharmacology and drug development.

## Chemical Properties and Identification

**GSK163090** is a synthetic molecule that has been investigated for its potential as a rapid-onset antidepressant and anxiolytic. Its fundamental chemical and identification details are summarized below.

Property	Value
CAS Number	844903-58-8 (free base)
	844903-52-2 (HCl salt)
Molecular Formula	C <sub>25</sub> H <sub>29</sub> N <sub>5</sub> O
Molecular Weight	415.54 g/mol
IUPAC Name	1-(3-(2-(4-(2-methylquinolin-5-yl)piperazin-1-yl)ethyl)phenyl)imidazolidin-2-one
Appearance	Solid powder

## Pharmacological Profile

**GSK163090** functions as a potent antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also exhibits weaker activity at the serotonin reuptake transporter (SERT). The binding affinities (pKi) are presented below, illustrating its selectivity profile.

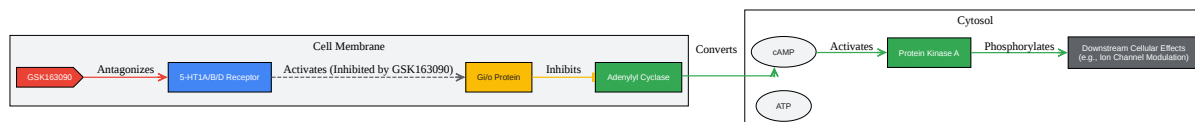
Target	pKi Value
5-HT1A Receptor	9.4
5-HT1B Receptor	8.5
5-HT1D Receptor	9.7
Serotonin Transporter (SERT)	6.1

## Mechanism of Action and Signaling Pathways

**GSK163090** exerts its pharmacological effects by blocking the canonical and non-canonical signaling pathways initiated by the activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

### Canonical Gi/o Signaling Pathway

Antagonism of 5-HT1A/B/D receptors by **GSK163090** prevents the downstream effects of serotonin binding, which normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is central to the modulatory effects of serotonin on neuronal excitability.

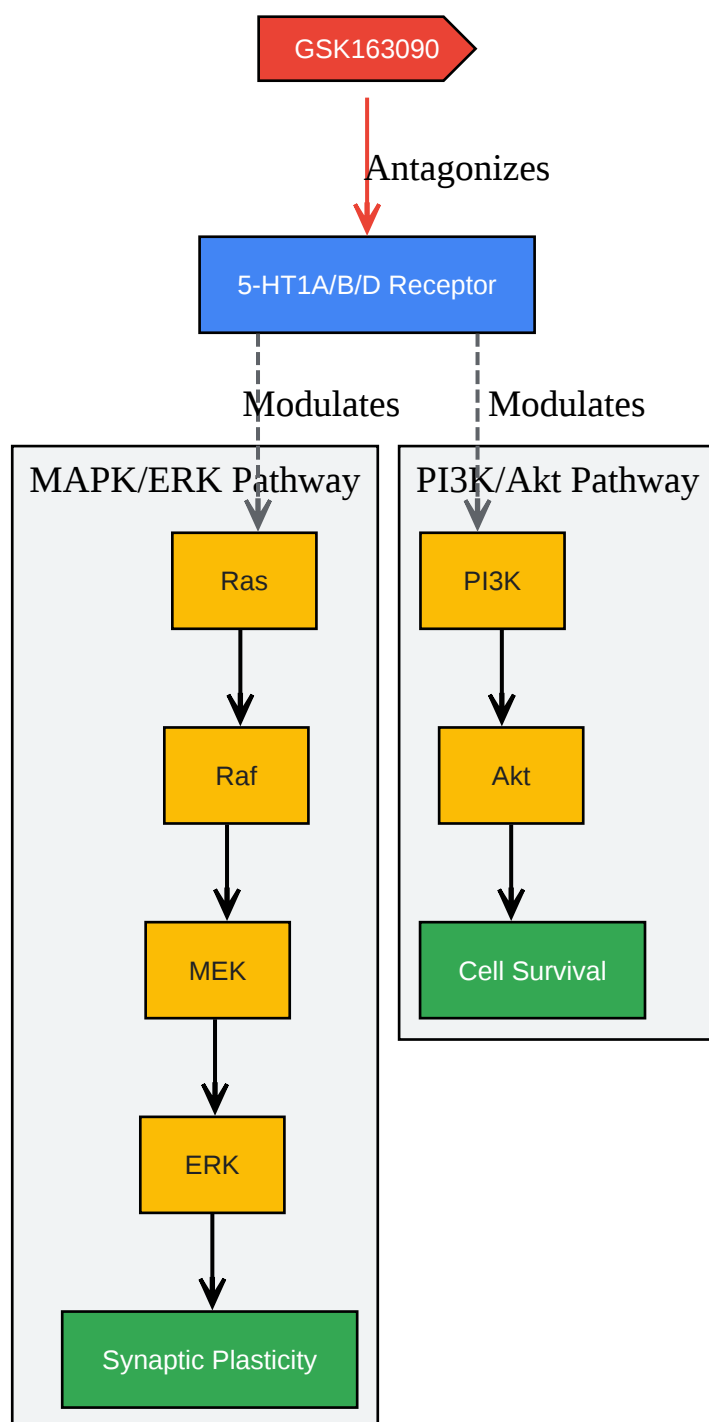


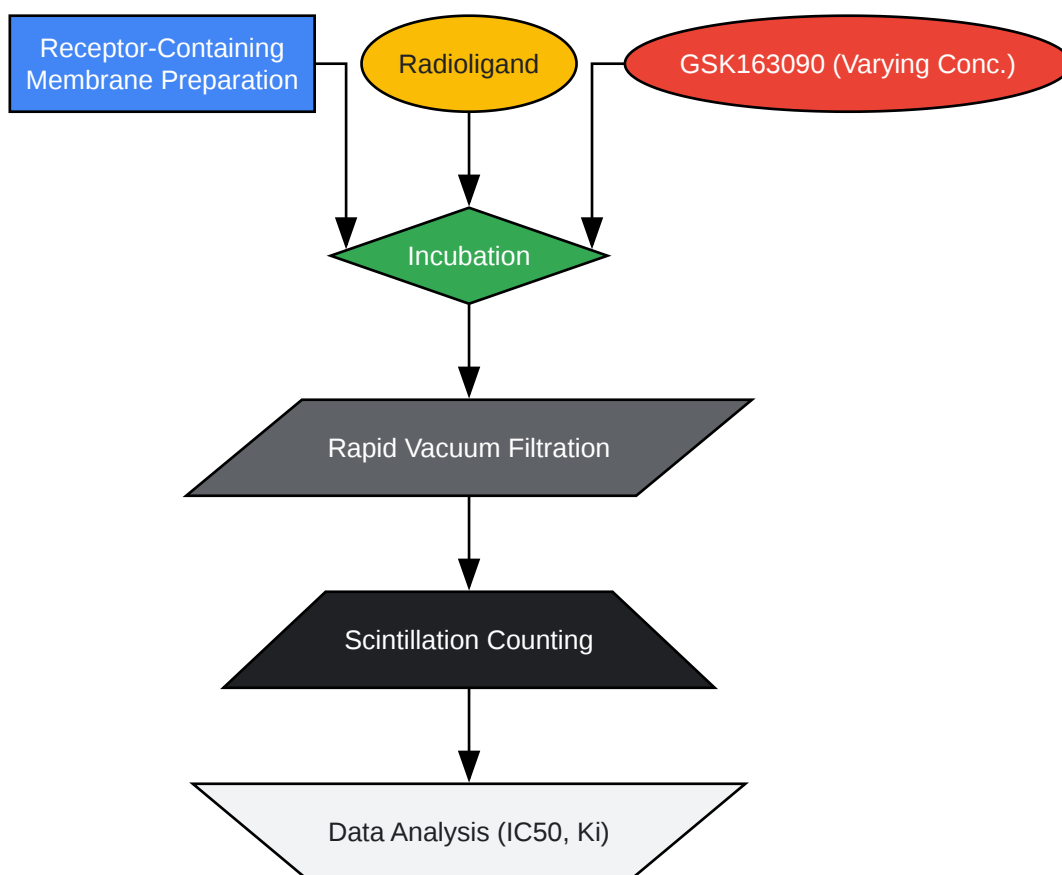
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Caption: Canonical Gi/o signaling pathway antagonized by **GSK163090**.

## Non-Canonical Signaling Pathways

Beyond the canonical pathway, 5-HT<sub>1</sub> receptors can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways. By blocking the receptor, **GSK163090** can influence these pathways, which are implicated in neuroplasticity and cell survival. The precise effects of **GSK163090** on these pathways require further elucidation.





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